molecular formula C18H25N3O4 B2516142 4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034376-91-3

4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2516142
CAS No.: 2034376-91-3
M. Wt: 347.415
InChI Key: GNZMLYJJUVOJAT-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin core linked via a formamido-methyl group to an N,N-dimethylpiperidine-1-carboxamide moiety. The benzodioxin ring system is known for its electron-rich aromatic structure, which enhances binding affinity to biological targets such as enzymes or receptors . The piperidine carboxamide group contributes to solubility and bioavailability, while the dimethyl substitution on the piperidine nitrogen may influence steric and electronic interactions with targets.

Properties

IUPAC Name

4-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-20(2)18(23)21-9-7-13(8-10-21)11-19-17(22)16-12-24-14-5-3-4-6-15(14)25-16/h3-6,13,16H,7-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZMLYJJUVOJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1-propylpiperidin-4-amine

  • Structure : This analog replaces the dimethylpiperidine carboxamide with a propylpiperidin-4-amine group.
  • The propyl chain may enhance lipophilicity compared to the dimethyl-substituted piperidine in the target compound.
  • Implications : Reduced polarity could improve blood-brain barrier penetration but may lower aqueous solubility .

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

  • Structure : Incorporates a thiazole ring and a fluorobenzenesulfonyl group attached to the piperidine.
  • The fluorobenzenesulfonyl group adds electronegativity and metabolic stability.
  • Implications : Increased molecular weight (503.6 g/mol vs. ~350 g/mol for the target compound) may affect pharmacokinetics .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

  • Structure : A simpler benzodioxin derivative with an acetic acid side chain.
  • Key Differences :
    • Lacks the piperidine carboxamide, reducing complexity and molecular weight.
    • The carboxylic acid group confers strong polarity and acidity (pKa ~4.7).
  • Implications : Demonstrated antiinflammatory activity comparable to Ibuprofen in rodent models, suggesting the benzodioxin core alone can drive efficacy .

3',4'(1",4"-Dioxino) Flavone (4f)

  • Structure: Flavonoid derivative with a 1,4-dioxane ring fused to the aromatic system.
  • Key Differences: The dioxane ring is part of a flavonoid scaffold, differing from the benzodioxin heterocycle. Hydroxy-methyl substitution at position-2" enhances antihepatotoxic activity.
  • Implications : Highlights the importance of oxygenated heterocycles in hepatoprotective agents, though scaffold differences limit direct comparison .

1-(3,4-Dihydro-2H-1,4-benzoxazin-2-ylcarbonyl)piperidine-3-carboxamide

  • Structure : Replaces the benzodioxin with a benzoxazin ring (oxygen replaced by nitrogen).
  • Piperidine-3-carboxamide substitution versus N,N-dimethylpiperidine-1-carboxamide in the target compound.
  • Implications : Structural similarity suggests possible overlap in target binding, but pharmacological data are unavailable .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity
Target Compound C₁₉H₂₅N₃O₄ ~359.4 Benzodioxin, dimethylpiperidine carboxamide Unknown (Theoretical)
N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1-propylpiperidin-4-amine C₁₇H₂₆N₂O₂ 290.4 Propylpiperidin-4-amine Not reported
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-... C₂₃H₂₂FN₃O₅S₂ 503.6 Thiazole, fluorobenzenesulfonyl Not reported
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid C₁₀H₁₀O₄ 194.2 Acetic acid Antiinflammatory (in vivo)
3',4'(1",4"-Dioxino) Flavone (4f) C₁₇H₁₄O₅ 298.3 Flavone, dioxane ring Antihepatotoxic (in vivo)

Discussion of Structure-Activity Relationships (SAR)

  • Benzodioxin Core : Critical for antiinflammatory and hepatoprotective activities, as seen in and . Oxygen atoms in the dioxane/dioxin ring enhance hydrogen bonding to targets .
  • Piperidine Modifications : Carboxamide groups (as in the target compound) improve solubility, while alkyl substitutions (e.g., propyl in ) may prioritize lipophilicity.

Biological Activity

4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzodioxine moiety and a piperidine carboxamide, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound can be characterized by the following structural features:

Component Description
Benzodioxine Ring Provides a stable scaffold for biological activity
Piperidine Carboxamide Moiety Enhances interaction with biological targets
Amide Functional Group Known for diverse biological activities

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition and receptor binding. The proposed mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus obstructing substrate access. This property is particularly relevant in oncology, where it could inhibit cancer-related enzymes.
  • Receptor Binding : Potential interactions with various receptors may lead to therapeutic effects in multiple disease models.

Biological Activity

The biological activities of this compound have been explored in several studies:

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to target specific pathways involved in tumor progression and metastasis.

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest its potential for treating conditions like Alzheimer's disease and urinary disorders:

Enzyme IC50 Value (μM) Activity Level
Acetylcholinesterase2.14Strong Inhibitor
Urease0.63Highly Active

Antibacterial Activity

Preliminary antibacterial screenings indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. However, it showed weaker activity against other strains tested .

Case Studies

  • Case Study on Enzyme Inhibition : A study conducted by Aziz-ur-Rehman et al. evaluated various synthesized compounds with similar structures and found that those containing piperidine exhibited notable AChE inhibition, suggesting a promising avenue for developing neuroprotective agents .
  • Anticancer Efficacy : In another study focusing on the anticancer properties of benzodioxine derivatives, the compound was shown to significantly reduce cell viability in breast cancer cell lines through apoptosis induction .

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